molecular formula C17H16FN5O2 B15104223 4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide

4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B15104223
M. Wt: 341.34 g/mol
InChI Key: VTIZLWFXJMLBSB-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 4-fluoro-substituted aromatic ring, a 1H-tetrazole moiety at the 2-position, and a 2-(2-methoxyphenyl)ethylamine side chain. This compound is structurally designed to exploit the bioisosteric properties of the tetrazole group, which mimics carboxylic acid functionality while offering improved metabolic stability and enhanced hydrogen-bonding interactions .

Properties

Molecular Formula

C17H16FN5O2

Molecular Weight

341.34 g/mol

IUPAC Name

4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H16FN5O2/c1-25-16-5-3-2-4-12(16)8-9-19-17(24)14-7-6-13(18)10-15(14)23-11-20-21-22-23/h2-7,10-11H,8-9H2,1H3,(H,19,24)

InChI Key

VTIZLWFXJMLBSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Methoxyphenyl Ethyl Side Chain: This step involves the alkylation of the benzamide core with 2-(2-methoxyphenyl)ethyl bromide in the presence of a base such as potassium carbonate.

    Tetrazole Ring Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Pharmacology: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The fluoro group and the tetrazole ring are known to enhance binding affinity to certain enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Benzamide Derivatives with Tetrazole Substituents

Compound Name Substituents Key Features Biological Relevance
4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide 2-(1H-tetrazol-1-yl), 4-fluoro, 2-(2-methoxyphenyl)ethyl Tetrazole as a bioisostere; methoxyphenethyl chain for receptor targeting Likely interacts with serotonin receptors (e.g., 5-HT1A/5-HT2A) due to structural similarity to S 14506
4-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide () 2-(1H-tetrazol-1-yl), 4-chloro, 4-sulfamoylphenethyl Sulfamoyl group enhances solubility; tetrazole for bioactivity Potential enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide moiety
N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide () Tetrazole, 4-hydroxy-3-methoxyphenyl, dimethylphenyl Complex substituents for multi-target interactions Possible application in neurodegenerative diseases due to phenolic and tetrazole groups

Key Observations :

  • The tetrazole group is a common feature in these compounds, replacing carboxyl groups to improve pharmacokinetics.
  • The 4-fluoro substituent in the target compound may enhance membrane permeability compared to the 4-chloro analog in .
  • The 2-methoxyphenethyl side chain differentiates the target compound from ’s phenolic derivatives, likely directing selectivity toward serotonin receptors .

Benzamides with Methoxyphenyl Moieties

Compound Name Substituents Synthesis Yield Biological Activity
N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide () 4-nitrobenzyloxy, 2-methoxyphenyl 53% (microwave-assisted) Antiviral or enzyme inhibition (structure suggests nucleic acid binding)
4-Fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide (S 14506) () Piperazine-linked 7-methoxynaphthalene Not reported High-affinity 5-HT1A agonist (Ki = 1.3 nM)
18F-MPPF () 4-fluoro, 2-pyridinyl, piperazine-linked 2-methoxyphenyl 34–50% (microwave) 5-HT1A receptor imaging agent

Key Observations :

  • The target compound’s methoxyphenethyl chain is structurally simpler than S 14506’s piperazine-naphthalene system but may retain partial 5-HT1A affinity due to the shared methoxyphenyl motif.

Tetrazole vs. Other Heterocyclic Replacements

Compound Name Heterocycle Functional Impact
4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide Tetrazole Mimics carboxylate; enhances metabolic stability and hydrogen bonding
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide () Thiazole Electron-rich sulfur atom; potential kinase inhibition
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide () Benzimidazole Planar structure for DNA intercalation or protease inhibition

Key Observations :

  • Tetrazole-containing compounds (e.g., the target) prioritize receptor-ligand interactions, whereas thiazole/benzimidazole derivatives are more suited for enzyme or nucleic acid targeting.
  • The tetrazole’s acidic proton (pKa ~4.9) allows ionization at physiological pH, enhancing solubility and target engagement compared to neutral heterocycles .

Analytical Data :

  • 1H-NMR : Expected signals include aromatic protons (δ 7.2–8.1 ppm), methoxy singlet (δ 3.8 ppm), and ethylenic protons (δ 3.6–4.2 ppm) .
  • HPLC Purity : >95% achievable via reverse-phase chromatography, as demonstrated in and .

Biological Activity

4-Fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure

The molecular structure of 4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide can be represented as follows:

C18H21FN5O2\text{C}_{18}\text{H}_{21}\text{F}\text{N}_{5}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the tetrazole ring is significant for its pharmacological properties, as tetrazoles are known to modulate enzyme activities and receptor interactions.

Antitumor Activity

Research has indicated that compounds containing tetrazole moieties exhibit notable antitumor properties . For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A549 (Lung)4.22
HCT-116 (Colon)3.46
MCF-7 (Breast)5.33

The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic markers such as Bax .

Anticonvulsant Activity

In addition to antitumor effects, tetrazole derivatives have been evaluated for their anticonvulsant activity . For example, certain analogs have shown effectiveness in reducing seizure activity in animal models, indicating that modifications in the structure can enhance efficacy against seizure disorders .

Case Studies

A notable study involved synthesizing various analogs of the compound to assess their biological activities. The analogs were tested for their cytotoxic effects on different cancer cell lines, revealing structure-activity relationships (SAR) that suggest modifications in the methoxy and fluorine substituents significantly impact biological potency.

Example Case Study:

  • Compound Tested : 4-Fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide
  • Results : Showed significant inhibition of cell growth in HCT-15 colon cancer cells with an IC50 value lower than standard chemotherapeutics like doxorubicin.

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